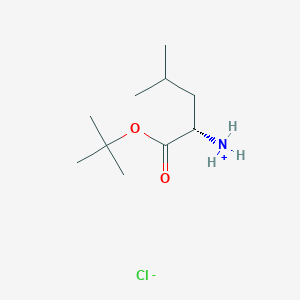

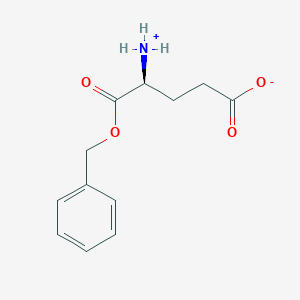

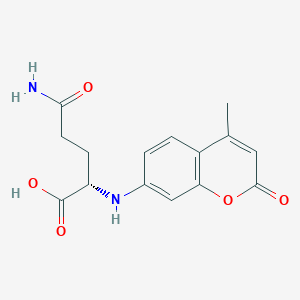

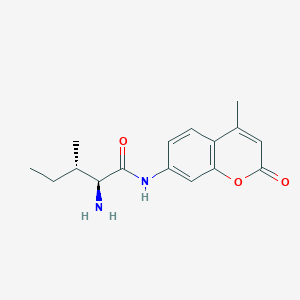

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

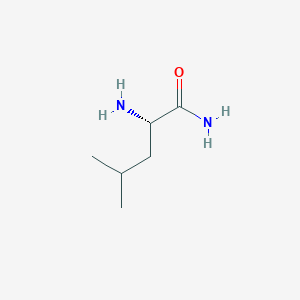

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, also known as AMMC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology.

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of H-Ile-Amc, also known as H-Ile-Amc Tfa or (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide. Unfortunately, the available information does not provide a detailed analysis of unique applications for this compound. The search results primarily focus on product availability and purchasing options for pharmaceutical testing and research supplies .

Mecanismo De Acción

Target of Action

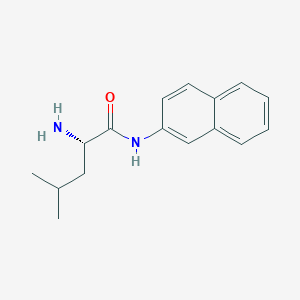

H-Ile-Amc, also known as (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or H-Ile-Amc Tfa, is primarily used as a substrate for aminopeptidase enzymes . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

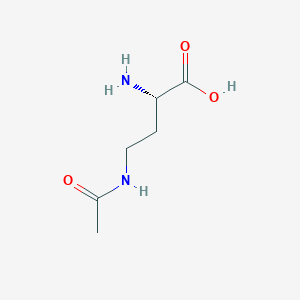

H-Ile-Amc interacts with its target aminopeptidase enzymes by serving as a substrate. The enzyme cleaves the H-Ile-Amc molecule, resulting in the release of a fluorescent product . This fluorescence can be measured and is directly proportional to the activity of the aminopeptidase enzyme.

Result of Action

The cleavage of H-Ile-Amc by aminopeptidases results in the production of a fluorescent product. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of aminopeptidase activity . Therefore, the primary result of H-Ile-Amc’s action is the generation of a measurable signal that reflects enzyme activity.

Action Environment

The action of H-Ile-Amc is influenced by the biochemical environment in which it is used. Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of its cleavage by aminopeptidase enzymes and the resulting fluorescence. Furthermore, the stability of H-Ile-Amc may be affected by storage conditions, with optimal stability likely at room temperature .

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILEIUKVIPULY-VFZGTOFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.